molecular formula C9H14O2 B15127362 rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans

rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans

Cat. No.: B15127362
M. Wt: 154.21 g/mol
InChI Key: ROAPAKHSMGTKOT-UHFFFAOYSA-N
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Description

rac-(1R,2S)-2-Cyclopropylcyclopentane-1-carboxylic acid, trans, is a bicyclic carboxylic acid featuring a cyclopentane core substituted with a cyclopropyl group at the 2-position and a carboxylic acid moiety at the 1-position. The trans stereochemistry indicates that these substituents occupy opposite faces of the cyclopentane ring.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-cyclopropylcyclopentane-1-carboxylic acid

InChI

InChI=1S/C9H14O2/c10-9(11)8-3-1-2-7(8)6-4-5-6/h6-8H,1-5H2,(H,10,11)

InChI Key

ROAPAKHSMGTKOT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)C(=O)O)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans can be achieved through several methods:

    Alkylation of Cyclopentane Derivatives: One common method involves the alkylation of cyclopentane derivatives with cyclopropyl halides under basic conditions.

    Cyclopropanation Reactions: Another approach is the cyclopropanation of cyclopentane derivatives using diazo compounds or carbenes.

    Intramolecular Cyclization: This method involves the intramolecular cyclization of suitable precursors to form the cyclopropyl and cyclopentane rings simultaneously.

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production may utilize continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group can be converted to esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alcohols, amines, and other nucleophiles in the presence of activating agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Esters, amides, and other derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound is used as a building block in the synthesis of more complex molecules, particularly those with cyclopropyl and cyclopentane motifs.

    Chiral Catalysts: It can be employed in the development of chiral catalysts for asymmetric synthesis.

Biology and Medicine:

    Pharmaceutical Research: The compound is investigated for its potential biological activity and as a precursor in the synthesis of pharmaceutical agents.

    Biochemical Studies: It is used in studies related to enzyme interactions and metabolic pathways involving cyclopropyl and cyclopentane derivatives.

Industry:

    Material Science: The compound finds applications in the development of new materials with specific mechanical and chemical properties.

    Agrochemicals: It is explored for use in the synthesis of agrochemicals with enhanced efficacy and stability.

Mechanism of Action

The mechanism by which rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The cyclopropyl and cyclopentane rings can impart unique steric and electronic properties, affecting the compound’s reactivity and interactions at the molecular level.

Comparison with Similar Compounds

Structural and Physical Properties

The table below highlights key differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Features
rac-(1R,2S)-2-Cyclopropylcyclopentane-1-carboxylic acid, trans Likely C₉H₁₂O₂* ~168.2* Cyclopentane + cyclopropyl N/A Trans stereochemistry, bicyclic core
cis-2-Amino-1-cyclopentanecarboxylic acid C₆H₁₁NO₂ 129.15 Cyclopentane + amino (cis) 218–220 Amino acid, cis configuration
rac-(1R,2S)-2-(Oxan-4-yl)cyclopropane-1-carboxylic acid, trans C₉H₁₄O₃ 170.21 Cyclopropane + oxane (trans) N/A Oxane substituent, trans configuration
rac-(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid, trans C₁₀H₉Cl₂O₂ 231.1 Cyclopropane + dichlorophenyl N/A Aromatic chlorination, higher MW
2-Propylcyclopropane-1-carboxylic acid C₇H₁₀O₂ 126.16 Cyclopropane + propyl N/A Linear alkyl substituent

*Estimated based on structural analysis; conflicting data exists (e.g., C₇H₆KNO₃ in may refer to a potassium salt, but this is unconfirmed) .

Key Observations:
  • Substituent Effects : Cyclopropyl groups introduce steric strain and rigidity, whereas oxane () or dichlorophenyl () substituents modify electronic properties and lipophilicity.
  • Molecular Weight : Bulky substituents (e.g., dichlorophenyl) increase molecular weight, which could influence pharmacokinetic properties in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for rac-(1R,2S)-2-cyclopropylcyclopentane-1-carboxylic acid, trans, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a cyclopentene precursor using transition metal catalysts (e.g., rhodium or palladium) under controlled temperatures (0–25°C) and inert atmospheres. Key steps include:

  • Cyclopropane ring formation : Use of diazo compounds or vinylcyclopropane intermediates.
  • Carboxylic acid introduction : Hydrolysis of ester precursors under acidic or basic conditions.
  • Optimization : Adjust reaction time (6–24 hours) and stoichiometric ratios (1:1.2 substrate-to-catalyst) to improve yield. Purification via flash chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How can the stereochemical integrity of the trans configuration be verified during synthesis?

  • Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak® IA) and polar solvents (hexane/isopropanol) to separate enantiomers. Confirm retention times against known standards. Complementary techniques:

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the cyclopropane ring to distinguish cis/trans isomers.
  • X-ray crystallography : Resolve crystal structures to validate spatial arrangement .

Q. What are the critical storage conditions to prevent racemization or degradation?

  • Methodological Answer : Store at –20°C in amber vials under nitrogen to minimize light/oxygen exposure. Use desiccants (e.g., silica gel) to avoid hydrolysis. Monitor purity via periodic HPLC analysis .

Advanced Research Questions

Q. How do steric and electronic effects in the cyclopropane ring influence reactivity in catalytic asymmetric reactions?

  • Methodological Answer : The strained cyclopropane ring increases susceptibility to ring-opening reactions. Computational modeling (DFT at B3LYP/6-31G* level) predicts:

  • Steric effects : The cyclopropyl group hinders nucleophilic attack at the carboxylic acid’s α-position.
  • Electronic effects : Hyperconjugation stabilizes transition states in Suzuki-Miyaura couplings. Validate experimentally by comparing reaction rates with/without substituents .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. activation)?

  • Methodological Answer :

  • Assay standardization : Use identical buffer systems (pH 7.4, 25°C) and enzyme concentrations.
  • Impurity analysis : Quantify residual solvents (e.g., DMF) via GC-MS, as they may interfere with assays.
  • Dose-response curves : Perform triplicate experiments with negative controls to confirm reproducibility .

Q. How can computational QSPR models predict solubility and permeability for drug design applications?

  • Methodological Answer : Input molecular descriptors (logP, polar surface area) into software like Schrödinger’s QikProp. Key parameters:

  • Solubility : Correlate with experimental logS values (e.g., –3.2 for aqueous solubility).
  • Permeability : Use Caco-2 cell assay data to train models. Cross-validate with MD simulations of membrane diffusion .

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